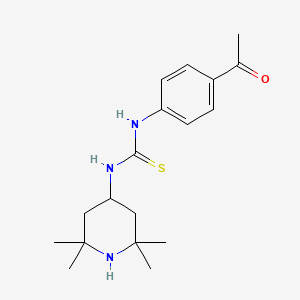
1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a unique combination of an acetylphenyl group and a tetramethylpiperidinyl group, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiourea group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: Lacks the acetyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: Contains a methyl group instead of an acetyl group, potentially altering its chemical properties.
Uniqueness
1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both an acetylphenyl group and a tetramethylpiperidinyl group. This combination may confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H27N3OS |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C18H27N3OS/c1-12(22)13-6-8-14(9-7-13)19-16(23)20-15-10-17(2,3)21-18(4,5)11-15/h6-9,15,21H,10-11H2,1-5H3,(H2,19,20,23) |
InChI Key |
GYBRMRKRTLAROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















